molecular formula C7H6BF3O3 B2763882 3-Hydroxy-4-(trifluoromethyl)phenylboronic acid CAS No. 2377610-31-4

3-Hydroxy-4-(trifluoromethyl)phenylboronic acid

Cat. No.: B2763882
CAS No.: 2377610-31-4
M. Wt: 205.93
InChI Key: KJEZVQVXMVKSHK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Hydroxy-4-(trifluoromethyl)phenylboronic acid is an organoboron compound characterized by the presence of a boronic acid group attached to a phenyl ring substituted with a hydroxyl group and a trifluoromethyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Hydroxy-4-(trifluoromethyl)phenylboronic acid typically involves the borylation of 3-Hydroxy-4-(trifluoromethyl)phenyl halides using boron-containing reagents. One common method is the palladium-catalyzed Suzuki-Miyaura coupling reaction, where 3-Hydroxy-4-(trifluoromethyl)phenyl halides react with boronic acid derivatives under mild conditions .

Industrial Production Methods: Industrial production of this compound may involve large-scale Suzuki-Miyaura coupling reactions, optimized for high yield and purity. The reaction conditions, such as temperature, solvent, and catalyst concentration, are carefully controlled to ensure efficient production .

Chemical Reactions Analysis

Types of Reactions: 3-Hydroxy-4-(trifluoromethyl)phenylboronic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

3-Hydroxy-4-(trifluoromethyl)phenylboronic acid has diverse applications in scientific research:

Comparison with Similar Compounds

Uniqueness: 3-Hydroxy-4-(trifluoromethyl)phenylboronic acid is unique due to the presence of both a hydroxyl group and a trifluoromethyl group on the phenyl ring. This combination imparts distinct reactivity and properties, making it valuable in specific synthetic and research applications .

Properties

IUPAC Name

[3-hydroxy-4-(trifluoromethyl)phenyl]boronic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6BF3O3/c9-7(10,11)5-2-1-4(8(13)14)3-6(5)12/h1-3,12-14H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KJEZVQVXMVKSHK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC(=C(C=C1)C(F)(F)F)O)(O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6BF3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.93 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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